RA190
Übersicht
Beschreibung
RA190 ist eine Bis-Benzylidenpiperidon-Verbindung, die für ihre potente inhibitorische Wirkung auf den Proteasom-Ubiquitin-Rezeptor RPN13 bekannt ist. Diese Verbindung hat in der wissenschaftlichen Forschung aufgrund ihrer Fähigkeit, ER-Stress und Apoptose in Krebszellen, insbesondere in multiplen Myelom- und Ovarialkarzinomzellen, zu induzieren, erhebliche Aufmerksamkeit erlangt .
Wissenschaftliche Forschungsanwendungen
RA190 has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
RA190 was initially reported to target the ubiquitin receptor RPN13 in the 26S proteasome . Recent studies have found no evidence of cellular engagement between this compound and rpn13 . Instead, a wide interaction network with this compound was revealed, suggesting that polypharmacology drives its anti-cancer activity .
Mode of Action
This compound is a bis-benzylidine piperidon that inhibits proteasome function by covalently binding to cysteine 88 of ubiquitin receptor RPN13 . Despite the lack of evidence for RPN13 engagement, this compound’s interaction with a multitude of proteins suggests a complex mode of action .
Biochemical Pathways
This compound’s inhibition of the proteasome leads to the rapid accumulation of polyubiquitinated proteins . This accumulation triggers endoplasmic reticulum stress and cell death via apoptosis . Furthermore, this compound blocks the proteasomal degradation of IκBα, preventing the release of NF-κB into the nuclei of cells . This action disrupts NF-κB signaling, a major driver of inflammation-associated cancers .
Pharmacokinetics
One study showed that this compound could be detected in plasma and major organs (except the brain) after oral or intraperitoneal administration to mice . This suggests that this compound has reasonable bioavailability and can distribute throughout the body.
Result of Action
This compound has demonstrated cytotoxic effects against various cancer cell lines, including multiple myeloma and intrahepatic cholangiocarcinoma . It triggers apoptosis and reduces cell vitality significantly in vitro . In vivo, this compound treatment has been shown to reduce tumor growth significantly .
Biochemische Analyse
Biochemical Properties
RA190 plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to inhibit the proteasome function by covalently binding to cysteine 88 of the ubiquitin receptor RPN13 in the 19S regulatory particle . This interaction leads to the accumulation of polyubiquitinated proteins, triggering endoplasmic reticulum stress and apoptosis in cancer cells . Additionally, this compound has been shown to inhibit the proteasome subunit ADRM1, leading to decreased activation of NF-κB and increased cell apoptosis .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It has been demonstrated to suppress cell proliferation and colony formation in intrahepatic cholangiocarcinoma (ICC) cell lines and primary ICC cells . By targeting ADRM1, this compound induces G2-M phase cell cycle arrest and the accumulation of WEE1 and p21 . Furthermore, this compound has been shown to trigger apoptosis in hepatocellular carcinoma (HCC) cells by blocking proteasomal degradation of IκBα and consequent release of NF-κB into the nuclei of HCC cells .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound covalently binds to cysteine 88 of RPN13, inhibiting proteasome function and causing the accumulation of polyubiquitinated proteins . This inhibition leads to endoplasmic reticulum stress and apoptosis in cancer cells . Additionally, this compound inhibits the proteasome subunit ADRM1, resulting in decreased activation of NF-κB and increased cell apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This compound has been shown to suppress tumor growth significantly in subcutaneous xenograft and patient-derived xenograft (PDX) models . The compound’s stability and degradation over time have been studied, revealing that this compound can maintain its anti-tumor effects in vivo . Long-term effects on cellular function include sustained inhibition of proteasome activity and continued induction of apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In studies involving subcutaneous xenograft and PDX models, this compound demonstrated significant anti-tumor effects at various dosages . Higher doses of this compound may lead to toxic or adverse effects, highlighting the importance of determining the optimal therapeutic dosage . The compound’s efficacy and safety profile in animal models suggest its potential for clinical application in cancer treatment .
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound’s inhibition of proteasome function leads to the accumulation of polyubiquitinated proteins and subsequent endoplasmic reticulum stress . This stress triggers apoptosis through the activation of various signaling pathways, including the NF-κB pathway . The metabolic flux and metabolite levels are affected by this compound’s inhibition of proteasome activity, leading to changes in cellular metabolism .
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. The compound has been shown to distribute to plasma and major organs, excluding the brain . This compound’s localization and accumulation within cells are influenced by its binding to the ubiquitin receptor RPN13 and the proteasome subunit ADRM1 . These interactions facilitate the compound’s transport and distribution, enhancing its therapeutic effects .
Subcellular Localization
The subcellular localization of this compound is critical to its activity and function. This compound targets the proteasome’s 19S regulatory particle by binding to cysteine 88 of RPN13 . This targeting is facilitated by specific signals and post-translational modifications that direct this compound to the proteasome . The compound’s localization within the endoplasmic reticulum and its effects on proteasome activity contribute to its anti-cancer properties .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
RA190 wird durch einen mehrstufigen Prozess synthetisiert, der die Kondensation von Piperidon mit Benzaldehydderivaten beinhaltet. Die Reaktion erfolgt typischerweise unter basischen Bedingungen, wobei ein Katalysator wie Natriumhydroxid oder Kaliumhydroxid verwendet wird. Das Reaktionsgemisch wird erhitzt, um die Bildung der Bis-Benzylidenpiperidon-Struktur zu erleichtern .
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, um die Ausbeute und Reinheit zu maximieren. Dazu gehören die präzise Kontrolle der Temperatur, des pH-Werts und der Reaktionszeit. Das Endprodukt wird mit Techniken wie Umkristallisation oder Chromatographie gereinigt, um eine hohe Reinheit zu gewährleisten, die für Forschungszwecke geeignet ist .
Analyse Chemischer Reaktionen
Arten von Reaktionen
RA190 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Kovalente Bindung: This compound bindet kovalent an Cystein 88 des Ubiquitin-Rezeptors RPN13 und hemmt die Proteasomfunktion.
Oxidation und Reduktion: Während spezifische Oxidations- und Reduktionsreaktionen von this compound weniger dokumentiert sind, deutet seine Struktur auf eine mögliche Reaktivität unter oxidativen oder reduktiven Bedingungen hin.
Substitutionsreaktionen:
Häufige Reagenzien und Bedingungen
Kovalente Bindung: Tritt typischerweise in wässrigen oder gepufferten Lösungen bei physiologischem pH-Wert auf.
Substitutionsreaktionen: Häufige Reagenzien sind Halogene, Nitrierungsmittel und Sulfonierungsmittel, oft unter sauren oder basischen Bedingungen.
Hauptprodukte
Das Hauptprodukt der Reaktionen von this compound ist das kovalent modifizierte RPN13-Protein, das zur Hemmung der Proteasomfunktion und zur Anhäufung polyubiquitylierter Proteine führt .
Wissenschaftliche Forschungsanwendungen
This compound hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Werkzeug zur Untersuchung der Proteasomfunktion und des Ubiquitin-Proteasom-Wegs verwendet.
Biologie: Untersucht wegen seiner Auswirkungen auf zelluläre Stressantworten, Apoptose und Proteinabbau.
Industrie: Wird bei der Entwicklung von Proteasom-Inhibitoren und verwandten therapeutischen Verbindungen eingesetzt.
Wirkmechanismus
This compound übt seine Wirkung aus, indem es kovalent an Cystein 88 des Ubiquitin-Rezeptors RPN13 bindet, einem Bestandteil des 19S-regulatorischen Partikels des Proteasoms. Diese Bindung hemmt die Proteasomfunktion, führt zur Anhäufung polyubiquitylierter Proteine und löst ER-Stress aus. Die daraus resultierende Stressantwort aktiviert Apoptosewege, insbesondere in Krebszellen .
Vergleich Mit ähnlichen Verbindungen
RA190 ist einzigartig in seiner selektiven Hemmung des Ubiquitin-Rezeptors RPN13. Zu ähnlichen Verbindungen gehören:
Carfilzomib: Ein weiterer Proteasom-Inhibitor mit einer breiteren Palette von Zielen innerhalb des Proteasoms.
MG132: Ein Peptidaldehyd, der das Proteasom durch das Anvisieren des 20S-Kernpartikels hemmt.
Die Spezifität von this compound für RPN13 und seine Fähigkeit, ER-Stress-assoziierte Apoptose zu induzieren, machen es zu einem wertvollen Werkzeug in der Krebsforschung und -therapie .
Biologische Aktivität
RA190, a bis-benzylidine piperidone derivative, has garnered attention for its potential therapeutic effects, particularly in cancer treatment. This compound primarily functions as an inhibitor of the proteasome subunit ADRM1 (also known as Rpn13), which plays a crucial role in protein degradation and cellular regulation. The following sections detail the biological activity of this compound, including its mechanisms of action, effects on various cancer types, and relevant case studies.
This compound exerts its biological activity by inhibiting the proteasome's function, specifically targeting the ADRM1 subunit. This inhibition leads to:
- Accumulation of Polyubiquitinated Proteins : this compound treatment results in a rapid increase in polyubiquitinated proteins due to the blockade of their degradation by the proteasome. This accumulation triggers cellular stress responses and apoptosis in cancer cells .
- Induction of Endoplasmic Reticulum (ER) Stress : The buildup of misfolded proteins activates the unfolded protein response (UPR), leading to cell death if the stress is unresolved .
- Inhibition of NF-κB Signaling : By preventing the degradation of IκBα, this compound inhibits NF-κB signaling pathways that are often upregulated in cancer, contributing to tumor growth and survival .
Biological Activity in Cancer Models
This compound has been studied across various cancer types, demonstrating significant anti-tumor activity. Below is a summary of its effects on specific cancers:
Case Studies
Several studies have provided insights into the clinical relevance of this compound:
- Hepatocellular Carcinoma Study :
- Cholangiocarcinoma Research :
- Multiple Myeloma Investigation :
Eigenschaften
IUPAC Name |
(3Z,5Z)-1-[(2S)-2-amino-3-phenylpropanoyl]-3,5-bis[(3,4-dichlorophenyl)methylidene]piperidin-4-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22Cl4N2O2.ClH/c29-22-8-6-18(12-24(22)31)10-20-15-34(28(36)26(33)14-17-4-2-1-3-5-17)16-21(27(20)35)11-19-7-9-23(30)25(32)13-19;/h1-13,26H,14-16,33H2;1H/b20-10-,21-11-;/t26-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMWXLEVUBFNYIK-VCCJZKHWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=CC(=C(C=C2)Cl)Cl)C(=O)C(=CC3=CC(=C(C=C3)Cl)Cl)CN1C(=O)C(CC4=CC=CC=C4)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1N(C/C(=C/C2=CC(=C(C=C2)Cl)Cl)/C(=O)/C1=C\C3=CC(=C(C=C3)Cl)Cl)C(=O)[C@@H](N)CC4=CC=CC=C4.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23Cl5N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
596.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.